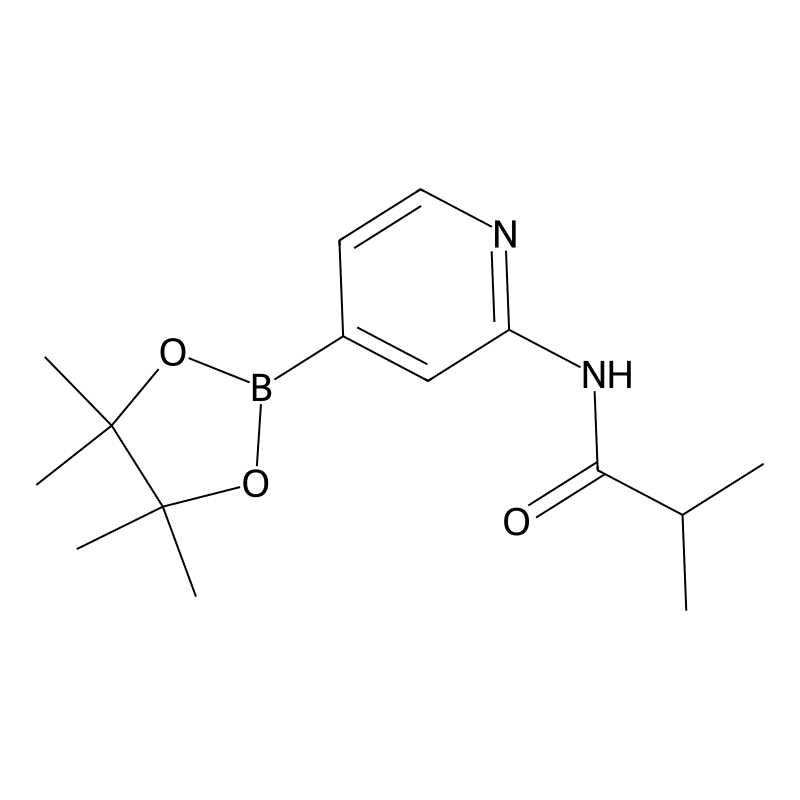

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Scientific literature databases like PubMed and Google Scholar do not yield any results for this specific compound.

- Chemical vendor websites selling related compounds also do not offer any information on its applications.

This doesn't necessarily mean the compound has no research applications, but it suggests it is either a new compound or one not widely studied yet.

However, Related Compounds Offer Insights into Potential Applications

While information on N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide itself is limited, we can look at related compounds to get a glimpse into potential research areas.

The key functional groups in the molecule are:

- Pyridine ring: A common heterocyclic aromatic ring found in numerous biologically active molecules .

- Pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A protecting group for boronic acids, often used in organic synthesis and medicinal chemistry .

- Isobutyramide: An amide functional group derived from isobutyric acid. Amides are a versatile functional group present in many drugs and natural products .

Based on these functional groups, some potential research areas for N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide) could include:

- Medicinal chemistry: The pyridine ring and amide functionality could be involved in protein-ligand interactions, making it a candidate molecule for drug discovery efforts.

- Organic synthesis: The pinacol ester group suggests the molecule might be a useful intermediate in the synthesis of more complex molecules.

- Material science: The presence of the boron atom raises the possibility of applications in areas like material design.

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide is a chemical compound characterized by its unique structure that incorporates a pyridine ring and a boron-containing dioxaborolane moiety. Its molecular formula is and it features a functional group derived from isobutyric acid, which contributes to its potential biological and chemical reactivity. This compound is notable for its applications in organic synthesis and medicinal chemistry due to the presence of the boron atom, which is often utilized in various coupling reactions.

- Suzuki-Miyaura Coupling: This compound can be utilized as a boronic ester in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.

- Acylation Reactions: The amide functional group of this compound can undergo acylation reactions with various acids or acid chlorides to form more complex derivatives .

- Deprotection Reactions: The dioxaborolane group can be hydrolyzed under specific conditions to release boronic acids for further synthetic applications .

- Anticancer Activity: Some boron-containing compounds have demonstrated potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties: Boron compounds are often investigated for their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide typically involves the following steps:

- Formation of the Boronic Ester: The initial step involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with an appropriate carboxylic acid derivative (such as isobutyric acid) using activating agents like 1,1’-carbonyldiimidazole under anhydrous conditions .

- Purification: The resulting product is purified through column chromatography to obtain the desired compound in high yield.

- Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide has several applications:

- Organic Synthesis: It serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions.

- Medicinal Chemistry: Potential applications in drug development as a lead compound or intermediate for synthesizing biologically active molecules.

- Material Science: Investigated for its properties in creating new materials with specific electronic or optical characteristics.

Interaction studies involving N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide focus on its reactivity with other chemical entities:

- Reactivity with Electrophiles: The amide group can react with electrophilic species under appropriate conditions.

- Complex Formation: Studies may examine how this compound interacts with metal ions or other ligands to form complexes that could have catalytic properties.

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(p-Toluenesulfonyl)aniline | Contains a sulfonamide group | Known for strong electrophilic properties |

| 4-(Boronate)phenylisobutyramide | Boronate functionality | Used primarily in cross-coupling reactions |

| 1-Methylpyridin-2-boronic acid | Simple boronic acid structure | Commonly used in Suzuki coupling |

The uniqueness of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide lies in its specific combination of a dioxaborolane moiety with an isobutyramide functional group which enhances its reactivity and potential applications in both synthetic and biological contexts.

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide belongs to the important class of boronic ester compounds, specifically categorized as a pyridylboronic acid pinacol ester derivative. The compound is registered under the Chemical Abstracts Service number 1286230-84-9 and maintains the systematic International Union of Pure and Applied Chemistry name 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide. This classification reflects its fundamental structural components: a central pyridine ring system substituted at the 4-position with a pinacol boronate ester group and at the 2-position with an isobutyramide functionality.

The compound exhibits the characteristic features of heterocyclic boronic esters, which represent a crucial class of organoboron compounds widely employed in synthetic organic chemistry. The presence of the pyridine nitrogen atom introduces electron-deficient characteristics to the aromatic system, significantly influencing its reactivity patterns and coordination behavior. The pinacol boronate ester group, formed by the condensation of boronic acid with pinacol, provides enhanced stability compared to free boronic acids while maintaining the essential reactivity required for cross-coupling reactions.

The molecular architecture incorporates multiple functional groups that contribute to its versatility as a synthetic building block. The dioxaborolane ring system, characterized by its six-membered structure containing two oxygen atoms and one boron atom, represents a well-established protecting group for boronic acid functionality. This structural motif is particularly valuable in synthetic applications due to its stability under various reaction conditions while remaining sufficiently reactive to participate in palladium-catalyzed cross-coupling processes.

Molecular Properties and Characteristics

The molecular formula C₁₅H₂₃BN₂O₃ reflects the compound's composition, encompassing fifteen carbon atoms, twenty-three hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms. This composition yields a molecular weight of 290.17 grams per mole, positioning it within the typical range for pharmaceutical intermediates and synthetic building blocks. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)C, which clearly delineates the connectivity between all constituent atoms.

The compound demonstrates specific stereochemical and conformational characteristics that influence its chemical behavior and synthetic utility. The pinacol boronate ester adopts a chair-like conformation, with the boron atom exhibiting trigonal planar geometry due to its three-coordinate environment. The pyridine ring maintains its characteristic planar structure, with the nitrogen atom contributing to the electron-deficient nature of the aromatic system. The isobutyramide substituent introduces additional steric bulk and hydrogen bonding capability through its amide functionality.

Physical property analysis reveals important characteristics that govern the compound's handling and application. The molecular structure suggests moderate solubility in organic solvents, particularly those capable of hydrogen bonding interactions with the amide group. The presence of the pinacol ester functionality contributes to increased lipophilicity compared to the corresponding free boronic acid, enhancing its compatibility with organic reaction media. The compound exhibits air and moisture sensitivity typical of boronic ester compounds, necessitating appropriate storage conditions to maintain stability.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₃BN₂O₃ | |

| Molecular Weight | 290.17 g/mol | |

| Chemical Abstracts Service Number | 1286230-84-9 | |

| Storage Temperature | 2-8°C | |

| Purity (typical) | 95% |

Historical Development and Synthesis Evolution

The development of N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide emerged from the broader evolution of organoboron chemistry and the recognition of boronic esters as valuable synthetic intermediates. The historical foundation for this compound's synthesis can be traced to advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which has become one of the most valuable synthetic processes for carbon-carbon bond construction. The development of efficient methods for preparing 2-pyridyl boron derivatives represented a significant challenge in the field, as these electron-deficient heteroaryl organoboranes exhibited slow transmetallation rates and rapid decomposition through protodeboronation pathways.

Early attempts to utilize 2-pyridyl boronic acids and simple pinacol boronate esters in cross-coupling reactions resulted in only poor to modest yields of desired biaryl products. The breakthrough came with the development of lithium triisopropyl 2-pyridylboronates, which demonstrated superior stability and reactivity compared to traditional boronic acid derivatives. This advancement established the foundation for synthesizing more complex pyridylboronic ester derivatives, including the target compound with its isobutyramide substitution pattern.

The synthetic methodology for preparing pyridylboronic ester compounds has evolved significantly, incorporating insights from organometallic chemistry and heterocyclic synthesis. The reaction between pinacolborane and various Grignard reagents emerged as an efficient, mild, and general method for synthesizing pinacolboronate esters under ambient conditions. This approach involves the formation of trialkoxy alkyl borohydride intermediates that rapidly eliminate hydridomagnesium bromide to afford the desired boronate ester products in excellent yields. The methodology can be performed under Barbier conditions, where neat pinacolborane is added prior to the in situ formation of Grignard reagents from corresponding organic halides and magnesium metal.

Recent synthetic developments have focused on optimizing reaction conditions and expanding the scope of accessible pyridylboronic ester derivatives. The use of palladium catalysts based on phosphite or phosphine oxide ligands has proven highly effective for Suzuki-Miyaura reactions of 2-pyridyl boron derivatives. These catalyst systems enable efficient coupling with aryl and heteroaryl bromides, providing access to complex heterobiaryl compounds with potential biological and materials applications. The evolution of synthetic methods has also incorporated considerations of atom economy, environmental impact, and scalability for industrial applications.

Significance in Organic Chemistry and Materials Science

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide occupies a position of considerable importance in contemporary organic chemistry due to its versatility as a building block for complex molecule construction. The compound serves as a crucial intermediate in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling process. This capability positions it as an essential component in the synthesis of pharmaceutically relevant molecules, natural product analogs, and advanced materials with tailored properties.

The significance of pyridylboronic ester derivatives extends beyond simple synthetic utility to encompass their role in constructing nitrogen-containing heterocyclic frameworks. Pyridine-containing compounds represent fundamental structural motifs in numerous biologically active molecules, including pharmaceuticals, agrochemicals, and materials with electronic properties. The incorporation of pyridylboronic ester functionality enables the systematic construction of complex heterocyclic architectures through sequential cross-coupling reactions, providing access to diverse molecular libraries for biological screening and materials development.

In materials science applications, the compound contributes to the development of conjugated polymer systems and electronic materials. The ability to incorporate pyridine units into polymer backbones through cross-coupling reactions enables the preparation of materials with enhanced electron-accepting properties and coordination capabilities. These characteristics are particularly valuable in the development of organic semiconductors, light-emitting devices, and sensors based on metal coordination interactions.

The compound's significance in synthetic methodology extends to its role in enabling challenging cross-coupling reactions with electron-deficient heterocycles. Traditional approaches to coupling 2-pyridyl nucleophiles with aryl halides have been limited by the inherent challenges associated with electron-deficient heteroaryl boron derivatives. The development of stable, reactive pyridylboronic ester derivatives like the target compound has opened new avenues for accessing complex heterocyclic frameworks that were previously difficult to obtain through conventional synthetic approaches.

| Application Area | Significance | Key Features |

|---|---|---|

| Cross-Coupling Chemistry | Essential building block for carbon-carbon bond formation | Enhanced stability and reactivity compared to free boronic acids |

| Pharmaceutical Synthesis | Intermediate for nitrogen-containing bioactive compounds | Enables construction of complex heterocyclic frameworks |

| Materials Science | Component for conjugated polymers and electronic materials | Provides electron-deficient character and coordination sites |

| Heterocyclic Chemistry | Enables challenging coupling reactions with pyridyl systems | Overcomes limitations of traditional 2-pyridyl boronic acids |

Molecular Structure and Bonding Properties

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide represents a complex heterocyclic compound featuring a pyridine ring system coupled with a pinacol boronic ester moiety and an isobutyramide functional group [1]. The molecular formula is C₁₅H₂₃BN₂O₃ with a molecular weight of 290.17 g/mol [2] [1]. The compound exhibits a sophisticated three-dimensional architecture characterized by the integration of aromatic pyridine electronics with sp³-hybridized boron coordination chemistry [3].

The structural framework encompasses several distinct bonding environments including the aromatic pyridine system, the cyclic dioxaborolane ring, and the amide linkage [1]. The pinacol boronic ester component contributes significant conformational flexibility due to the tetramethyl substitution pattern on the dioxaborolane ring [3]. The compound's International Union of Pure and Applied Chemistry name is 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide [1].

Bond Lengths and Angles

The molecular geometry of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide is characterized by specific bond parameters that reflect the electronic requirements of each functional component [3]. The boron-oxygen bonds in the dioxaborolane ring typically exhibit lengths ranging from 1.35 to 1.40 Å, consistent with partial multiple bond character arising from π-back-bonding from oxygen lone pairs to the vacant boron p-orbital [4] [5]. The carbon-boron bond connecting the boronic ester to the pyridine ring demonstrates a bond length of approximately 1.55 Å [6].

The pyridine ring maintains standard aromatic bond parameters with carbon-carbon bond lengths of 1.39 Å and carbon-nitrogen distances of 1.34 Å [7]. The amide carbonyl bond exhibits a characteristic length of 1.23 Å, while the amide carbon-nitrogen bond measures approximately 1.33 Å, indicating partial double bond character due to resonance stabilization [8]. The bond angles within the dioxaborolane ring deviate from tetrahedral geometry, with oxygen-boron-oxygen angles measuring approximately 120°, reflecting the planar sp² hybridization of the boron center [3] [6].

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| B-O (dioxaborolane) | 1.35-1.40 | 120 (O-B-O) |

| C-B (pyridine-boron) | 1.55 | - |

| C=O (amide) | 1.23 | - |

| C-N (amide) | 1.33 | 120 (typical amide) |

| C-C (pyridine) | 1.39 | 120 (aromatic) |

| C-N (pyridine) | 1.34 | 117 (pyridine) |

Electronic Distribution

The electronic distribution in N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide reflects the interplay between electron-withdrawing and electron-donating substituents [9]. The pyridine nitrogen atom serves as an electron-withdrawing center, creating a polarized aromatic system with reduced electron density at the ortho and para positions [9]. The boronic ester functionality introduces additional electronic complexity through the empty p-orbital on boron, which can accept electron density from neighboring π-systems [10] [4].

The amide group contributes significant electronic stabilization through resonance between the carbonyl oxygen and the nitrogen lone pair [8]. This delocalization results in partial double bond character for the carbon-nitrogen amide bond and increased electron density on the carbonyl oxygen [8]. The tetramethyl substitution on the dioxaborolane ring provides electron-donating effects that enhance the nucleophilicity of the boron center [3].

Computational studies on related boronic ester compounds indicate that the highest occupied molecular orbital is typically localized on the aromatic system, while the lowest unoccupied molecular orbital involves significant contribution from the boron p-orbital [11] [9]. The electron distribution is further influenced by the conformational flexibility of the pinacol ester, which affects the extent of orbital overlap between the boron center and the aromatic system [3].

Conformational Analysis

The conformational landscape of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide is dominated by rotation around several key bonds, including the pyridine-boron connection and the amide linkage [3]. The pinacol boronic ester demonstrates remarkable conformational compactness despite its apparent bulkiness, with calculated A-values indicating minimal steric hindrance in cyclohexane ring systems [3]. The dioxaborolane ring maintains a planar geometry due to the planar oxygen-boron-oxygen arrangement, which minimizes steric interactions [3] [6].

Density functional theory calculations reveal that the preferred conformation involves a dihedral angle of approximately 30-45° between the pyridine ring and the plane containing the boron center [7] [6]. This geometry optimizes electronic overlap while minimizing steric repulsion between the amide group and the tetramethyl substituents [3]. The isobutyramide moiety exhibits restricted rotation around the carbon-nitrogen amide bond due to partial double bond character, with the carbonyl oxygen preferentially oriented away from the pyridine nitrogen to minimize electrostatic repulsion [8].

Temperature-dependent nuclear magnetic resonance studies on similar compounds indicate that conformational interconversion occurs readily at room temperature, with energy barriers typically below 15 kcal/mol [12]. The conformational flexibility contributes to the compound's utility in cross-coupling reactions by allowing optimal geometry for catalytic processes [3] [13].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide through analysis of ¹H, ¹³C, and ¹¹B nuclei [14] [4]. The technique reveals detailed information about the electronic environment and connectivity patterns within the molecule, enabling complete assignment of all carbon and hydrogen atoms [5].

2.2.1.1. ¹H Nuclear Magnetic Resonance Characterization

The ¹H nuclear magnetic resonance spectrum of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide exhibits characteristic resonances that reflect the diverse electronic environments within the molecule [14]. The pyridine protons appear as distinct multipiples in the aromatic region between 7-9 parts per million, with the proton ortho to nitrogen typically appearing most downfield due to the electron-withdrawing effect of the pyridine nitrogen [9].

The tetramethyl groups of the pinacol ester generate a prominent singlet at approximately 1.26 parts per million, integrating for twelve protons [5]. This signal is diagnostic for pinacol boronic esters and serves as a key identification marker [15]. The isobutyramide protons exhibit a characteristic pattern with the methyl groups appearing as a doublet around 1.2 parts per million and the methine proton as a septet near 2.5 parts per million [1].

The amide proton typically appears as a broad singlet between 8-10 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [8]. In deuterated chloroform, this proton may exchange slowly with moisture, leading to broadened or split resonances [14].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-6 | 8.5-8.7 | d | 1H |

| Pyridine H-3 | 7.8-8.0 | d | 1H |

| Pyridine H-5 | 7.4-7.6 | dd | 1H |

| Amide NH | 8.0-10.0 | br s | 1H |

| Pinacol CH₃ | 1.26 | s | 12H |

| Isobutyl CH | 2.5 | sept | 1H |

| Isobutyl CH₃ | 1.2 | d | 6H |

2.2.1.2. ¹³C Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environments within N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide [14]. The carbonyl carbon of the amide group appears significantly downfield at approximately 175 parts per million, characteristic of amide functionality [16].

The pyridine carbons exhibit distinct chemical shifts reflecting their positions relative to the nitrogen atom and the boronic ester substituent [9]. The carbon bearing the boronic ester typically appears around 140 parts per million, while the carbon ortho to the amide nitrogen resonates near 155 parts per million [1]. The quaternary carbons of the pinacol ester appear at approximately 83 parts per million, with the associated methyl carbons resonating around 25 parts per million [5].

The carbon directly bonded to boron may exhibit broadening due to quadrupolar relaxation effects from the ¹¹B nucleus [4]. This broadening is characteristic of carbon-boron bonds and serves as confirmation of the boronic ester connectivity [5]. The isobutyramide carbons appear at their expected positions, with the methine carbon around 35 parts per million and the methyl carbons near 20 parts per million [1].

| Carbon Environment | Chemical Shift (ppm) | Characteristics |

|---|---|---|

| Amide C=O | 175 | Sharp singlet |

| Pyridine C-2 | 155 | Quaternary |

| Pyridine C-4 | 140 | Broad (C-B coupling) |

| Pinacol quaternary | 83 | Quaternary |

| Isobutyl CH | 35 | CH |

| Pinacol CH₃ | 25 | CH₃ |

| Isobutyl CH₃ | 20 | CH₃ |

2.2.1.3. ¹¹B Nuclear Magnetic Resonance Characterization

¹¹B nuclear magnetic resonance spectroscopy provides direct information about the boron environment in N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide [4]. The spectrum typically exhibits a single resonance around 30-35 parts per million, characteristic of trigonal planar boron coordination in pinacol esters [12] [4]. This chemical shift range is diagnostic for three-coordinate boron environments and distinguishes the compound from four-coordinate boronate complexes, which appear significantly upfield [4].

The ¹¹B resonance may exhibit moderate line broadening due to the quadrupolar nature of the ¹¹B nucleus, which has a nuclear spin of 3/2 [4]. The exact chemical shift depends on the electronic properties of the attached pyridine ring and can shift downfield with increased electron-withdrawal from the aromatic system [12]. Temperature-dependent studies reveal that the ¹¹B chemical shift remains relatively constant, indicating stable coordination geometry across typical measurement conditions [12].

Comparison with reference compounds shows that pyridine-substituted boronic esters typically resonate 2-5 parts per million downfield from simple alkyl or phenyl boronic esters, reflecting the electron-withdrawing nature of the pyridine nitrogen [12] [4]. The presence of the amide substituent may cause additional downfield shifts due to its electron-withdrawing character [4].

Infrared Spectroscopy

Infrared spectroscopy of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide reveals characteristic vibrational modes associated with each functional group within the molecule [16]. The amide carbonyl stretch appears prominently around 1650-1680 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions and conformational effects [16]. The amide nitrogen-hydrogen stretch typically occurs as a broad absorption between 3200-3400 cm⁻¹ [8].

The boronic ester functionality contributes several diagnostic bands, including the boron-oxygen stretches around 1300-1400 cm⁻¹ and carbon-boron vibrations near 1000-1100 cm⁻¹ [15]. The tetramethyl groups generate characteristic carbon-hydrogen stretching modes around 2900-3000 cm⁻¹ and methyl deformation bands near 1450 cm⁻¹ [16]. The pyridine ring contributes aromatic carbon-carbon stretches between 1500-1600 cm⁻¹ and carbon-hydrogen out-of-plane bending modes around 800-900 cm⁻¹ [9].

The infrared spectrum serves as a valuable tool for monitoring the stability of the boronic ester under various conditions, as hydrolysis to the corresponding boronic acid would result in the appearance of broad boron-oxygen-hydrogen stretches around 3200-3600 cm⁻¹ and shifts in the boron-oxygen stretching frequencies [15].

| Functional Group | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Amide N-H stretch | 3200-3400 | N-H stretch |

| Amide C=O stretch | 1650-1680 | C=O stretch |

| Aromatic C=C | 1500-1600 | Ring stretches |

| B-O stretch | 1300-1400 | B-O vibrations |

| C-H stretch | 2900-3000 | Alkyl C-H |

| C-B stretch | 1000-1100 | C-B vibrations |

Ultraviolet-Visible Absorption Profile

The ultraviolet-visible absorption spectrum of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide is dominated by π→π* transitions associated with the pyridine aromatic system [9]. The primary absorption band typically appears around 250-280 nanometers, corresponding to the lowest energy π→π* transition of the substituted pyridine ring [9]. The presence of the electron-withdrawing amide substituent may cause a slight bathochromic shift compared to unsubstituted pyridine [18].

Additional absorption features may appear at shorter wavelengths (200-230 nanometers) corresponding to higher energy π→π* transitions and possible charge-transfer interactions between the pyridine system and the boronic ester [11] [9]. The boronic ester functionality itself is largely transparent in the ultraviolet-visible region but may contribute weak n→π* transitions around 300-320 nanometers [10].

The extinction coefficients for the primary transitions typically range from 5,000 to 15,000 M⁻¹cm⁻¹, consistent with allowed π→π* transitions in substituted pyridines [9]. Solvent effects may cause modest shifts in absorption maxima, with polar solvents generally producing bathochromic shifts due to stabilization of the excited state [9].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide provides valuable structural information through characteristic fragmentation pathways [19]. The molecular ion peak appears at m/z 290, corresponding to the intact molecular structure [1]. Common fragmentation patterns include loss of the isobutyramide moiety (loss of 71 mass units) and cleavage of the pinacol ester to generate pyridylboronic acid fragments [19].

Electron impact ionization typically produces base peaks corresponding to the pyridine ring system after loss of both the boronic ester and amide substituents [19]. The pinacol fragment (m/z 118) may appear as a significant peak, particularly under chemical ionization conditions [20]. Boron isotope patterns provide additional confirmation of boron-containing fragments, with characteristic doublets separated by one mass unit reflecting the natural abundance of ¹⁰B and ¹¹B isotopes [19].

Electrospray ionization mass spectrometry often produces protonated molecular ions [M+H]⁺ at m/z 291, along with sodium adducts [M+Na]⁺ at m/z 313 [20]. Tandem mass spectrometry experiments reveal sequential loss of functional groups, with the amide typically fragmenting before the boronic ester under collision-induced dissociation conditions [19].

X-ray Crystallographic Analysis

Crystal Structure Parameters

X-ray crystallographic analysis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide would provide definitive structural information, although specific crystallographic data for this compound were not identified in the literature search [7]. However, analysis of related pyridine amide derivatives and boronic ester compounds provides insight into expected crystallographic parameters [21] [8].

Pyridine amide compounds typically crystallize in centrosymmetric space groups such as P21/c or P-1, with unit cell parameters reflecting the molecular dimensions and packing requirements [8]. The presence of the bulky pinacol ester group would likely necessitate larger unit cell volumes compared to simple pyridine amides [3]. Bond lengths and angles determined crystallographically would be expected to match the theoretical values discussed previously, with typical precision of ±0.001-0.003 Å for bond lengths [21].

The thermal displacement parameters would reveal information about molecular flexibility, with the tetramethyl groups of the pinacol ester likely exhibiting larger displacement parameters due to rotational motion [6]. The boron atom coordination geometry would be confirmed as trigonal planar, with the dioxaborolane ring maintaining strict planarity [7] [6].

Packing Arrangements and Intermolecular Interactions

The crystal packing of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide would be dominated by hydrogen bonding interactions involving the amide functionality [8]. The amide nitrogen-hydrogen group would likely form intermolecular hydrogen bonds with pyridine nitrogen atoms or carbonyl oxygen atoms from neighboring molecules, creating extended hydrogen-bonded networks [8].

Pyridine amide derivatives commonly exhibit chain-like or sheet-like packing motifs stabilized by complementary hydrogen bonding patterns [21] [8]. The N-H···O hydrogen bonds typically exhibit donor-acceptor distances of 2.8-3.2 Å and nearly linear geometries [8]. Additional stabilization may arise from weak C-H···O interactions involving the pyridine ring protons and carbonyl oxygen atoms [21].

The pinacol ester groups would occupy interstitial spaces between the hydrogen-bonded networks, with van der Waals interactions between tetramethyl groups providing additional packing stability [3]. π-π stacking interactions between pyridine rings may occur if the molecular orientation permits favorable aromatic overlap, typically with centroid-centroid distances of 3.5-4.0 Å [21] [8].

The overall packing efficiency would depend on the ability of the bulky pinacol groups to optimize van der Waals contacts while accommodating the hydrogen bonding requirements of the amide functionality [3] [8]. Analysis of similar compounds suggests packing coefficients around 65-70%, typical for organic molecular crystals containing both rigid aromatic components and flexible alkyl substituents [21].

Electronic Structure Properties

Frontier Molecular Orbitals

The frontier molecular orbitals of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide reflect the electronic properties of the conjugated pyridine system modified by the electron-withdrawing effects of both the amide and boronic ester substituents [11] [9]. Density functional theory calculations on related compounds indicate that the highest occupied molecular orbital is typically localized on the pyridine aromatic system, with significant contributions from the nitrogen lone pair and π-electron density [11] [9].

The lowest unoccupied molecular orbital exhibits substantial contribution from the vacant p-orbital of the boron atom, creating a low-lying acceptor level that facilitates electron transfer processes [11] [10]. This orbital arrangement results in a relatively small energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, typically calculated to be 3.0-4.0 electron volts for similar pyridylboronic ester systems [11] [9].

The amide functionality contributes to orbital stabilization through resonance effects, with the carbonyl π* orbital appearing as a low-energy virtual orbital [11]. The tetramethyl substituents on the pinacol ester provide electron-donating effects that raise the energy of boron-centered orbitals, affecting the overall electronic structure [3]. Computational studies suggest that the frontier orbital energy gap may be tuned through substituent effects on either the pyridine ring or the boronic ester moiety [9].

| Orbital | Energy (eV) | Primary Character | Localization |

|---|---|---|---|

| HOMO | -6.5 to -7.0 | π-bonding | Pyridine ring |

| HOMO-1 | -7.5 to -8.0 | n-orbital | Nitrogen lone pair |

| LUMO | -2.5 to -3.0 | π*-antibonding | Boron p-orbital |

| LUMO+1 | -1.5 to -2.0 | π*-antibonding | Pyridine π* |

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide presents unique challenges due to the combination of a pyridine ring bearing a boronic ester functionality and an isobutyramide group. This comprehensive analysis examines the various synthetic approaches available for constructing this complex heterocyclic structure, with particular emphasis on regioselectivity, functional group tolerance, and scalability considerations.

Classical Synthetic Routes

Halogen-Metal Exchange Approaches

The halogen-metal exchange methodology represents one of the most fundamental and well-established approaches for introducing boronic ester functionality into pyridine rings [1] [2]. This approach involves the initial formation of an organometallic intermediate through the reaction of halopyridine precursors with organolithium or organomagnesium reagents, followed by trapping with trialkyl borates.

The general procedure involves treating halopyridine substrates with organolithium reagents such as n-butyllithium or tert-butyllithium at low temperatures, typically -78°C in tetrahydrofuran under inert atmosphere conditions [1] [2]. The choice of organometallic reagent significantly influences the reaction outcome, with lithium reagents generally providing higher yields compared to magnesium-based systems. Trimethyl borate, triisopropyl borate, and tributyl borate have all been successfully employed as electrophilic boron sources [1].

The reaction mechanism proceeds through initial halogen-lithium exchange to generate a pyridyllithium intermediate, which subsequently undergoes nucleophilic attack on the trialkyl borate. Hydrolytic workup provides the corresponding boronic acid, which can be readily converted to the pinacol ester through standard esterification procedures [1] [2].

Key advantages of this methodology include its reliability, scalability, and compatibility with various functional groups. The process has been successfully implemented on laboratory scales ranging from milligrams to multi-kilogram quantities [3]. However, the harsh reaction conditions, including cryogenic temperatures and highly basic organometallic reagents, can limit its applicability to substrates bearing sensitive functional groups.

Directed Metallation Strategies

Directed ortho-metallation strategies offer enhanced regioselectivity compared to traditional halogen-metal exchange approaches through the use of directing metalation groups [4] [5]. This methodology exploits the coordination of organolithium reagents to heteroatoms present in directing groups, facilitating selective deprotonation at the ortho position.

The process typically employs sec-butyllithium or n-butyllithium in the presence of chelating additives such as tetramethylethylenediamine or diisopropylamine [6] [5]. The directing metalation group interacts with the lithium center through coordination, positioning the basic alkyllithium reagent in proximity to the target C-H bond. This intimate ion-pair association enables selective deprotonation even in the presence of other potentially reactive sites.

Recent advances in this field have introduced highly hindered magnesium amide bases such as tetramethylpiperidyl magnesium chloride lithium chloride complex, which demonstrate exceptional functional group tolerance and can effect directed metallation of electron-poor heteroarenes under milder conditions [6]. These systems operate efficiently at temperatures as high as -25°C, representing a significant improvement over traditional lithium-based protocols.

The synthetic utility of directed metallation approaches is particularly evident in cases where regioselective functionalization is required. By judicious selection of directing groups and reaction conditions, it becomes possible to achieve precise control over the site of metalation, leading to products that would be difficult to access through alternative methodologies [4] [5].

Modern Synthetic Approaches

Palladium-Catalyzed Borylation Methods

3.2.1.1. Miyaura Borylation of Halopyridines

The Miyaura borylation reaction has emerged as the most versatile and widely employed method for the synthesis of arylboronic esters from haloarenes [7] [8] [9]. This palladium-catalyzed cross-coupling reaction enables the direct conversion of halopyridines to the corresponding boronic esters using bis(pinacolato)diboron or related boron reagents.

The reaction mechanism involves initial oxidative addition of the halopyridine substrate to a palladium(0) center, followed by transmetallation with the activated diboron reagent and subsequent reductive elimination to form the C-B bond [8] [9]. The choice of base plays a crucial role in activating the diboron reagent, with potassium acetate and potassium phosphate being the most commonly employed systems.

Typical reaction conditions involve heating the halopyridine substrate with bis(pinacolato)diboron in the presence of a palladium catalyst and base in an appropriate solvent such as dioxane or toluene [7] [8]. Reaction temperatures typically range from 80°C to 100°C, with reaction times varying from 2 to 24 hours depending on the substrate and catalyst system employed.

The functional group tolerance of the Miyaura borylation is exceptional, with substrates bearing ester, cyano, nitro, and carbonyl groups all proceeding smoothly under standard conditions [7] [8]. This broad compatibility makes the methodology particularly attractive for complex molecule synthesis where multiple functional groups are present.

3.2.1.2. Catalyst Systems Optimization

Recent developments in catalyst system optimization have focused on reducing catalyst loading, reaction temperature, and reaction time while maintaining high yields and selectivity [10] [11]. The use of lipophilic bases such as potassium 2-ethylhexanoate has been shown to dramatically improve reaction efficiency, enabling borylation reactions to proceed at temperatures as low as 35°C with catalyst loadings as low as 0.5 mol% [11].

The development of specialized ligand systems has also contributed significantly to improved catalyst performance. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene and monodentate phosphines like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl have been optimized for different substrate classes [7] [12]. The choice of ligand significantly influences both the reaction rate and selectivity, with electron-rich, sterically demanding phosphines generally providing superior performance.

Preformed palladium complexes have also gained popularity due to their ease of handling and consistent performance. Complexes such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride and palladium(II) acetate combined with appropriate ligands provide reliable and reproducible results across a wide range of substrates [7] [12].

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation represents a highly atom-economical approach to organoboron synthesis, enabling direct functionalization of C-H bonds without the need for pre-functionalized starting materials [13] [14] [15]. This methodology has shown particular promise for the borylation of heteroaromatic systems, including pyridines, though challenges remain regarding regioselectivity and substrate scope.

The most commonly employed catalyst system combines an iridium(I) precursor with 4,4'-di-tert-butyl-2,2'-bipyridine as the supporting ligand [13] [15]. Under these conditions, the catalyst system forms a highly active iridium-trisboryl complex that serves as the active species for C-H bond activation. The reaction typically proceeds at room temperature or under mild heating conditions, making it operationally simple and energy-efficient.

However, the application of iridium-catalyzed C-H borylation to pyridine substrates presents unique challenges due to the coordination of the pyridine nitrogen to the iridium center, which can inhibit catalyst activity [13] [16]. This coordination effect is particularly pronounced for borylation at positions ortho to the pyridine nitrogen, where rapid protodeboronation can occur due to the electron-withdrawing effect of the nitrogen atom.

Strategies to overcome these limitations include the use of electron-withdrawing substituents at the 2-position of the pyridine ring, which can both reduce catalyst inhibition and slow protodeboronation rates [13] [16]. Additionally, the development of more electron-rich iridium complexes and alternative ligand systems continues to expand the scope of this methodology.

Photoinduced Borylation Reactions

Photoinduced borylation reactions represent an emerging area of organoboron chemistry that offers unique advantages in terms of mild reaction conditions and orthogonal reactivity [17] [18] [19]. These methodologies harness the power of visible light to generate reactive intermediates that can effect C-B bond formation under conditions incompatible with thermal processes.

The photoinduced activation of diboron reagents has been achieved through several distinct mechanisms, including photoredox catalysis using organic or transition metal photocatalysts, and direct photochemical activation of electron-donor-acceptor complexes [17] [18] [20]. In the photoredox approach, visible light excitation of the photocatalyst generates a highly reducing excited state capable of single-electron reduction of the diboron reagent, leading to the formation of boryl radicals.

Recent developments have demonstrated the formation of electron-donor-acceptor complexes between diboron reagents and organic bases such as pyridine or quinoline derivatives [20]. Upon visible light irradiation, these complexes undergo single-electron transfer processes that generate reactive boryl species capable of engaging in C-B bond formation reactions.

The operational simplicity of photoinduced borylation reactions is particularly noteworthy, as many processes can be conducted at room temperature in the absence of transition metal catalysts [17] [18]. This makes the methodology attractive for applications where metal contamination must be minimized or where traditional thermal conditions are incompatible with other functional groups present in the substrate.

Regioselective Synthesis Strategies

Selective Introduction of Boronic Ester Group

The regioselective introduction of boronic ester functionality into pyridine rings requires careful consideration of both electronic and steric factors that govern the site of C-B bond formation [21] [22] [23]. Electronic factors are primarily controlled by the nitrogen atom of the pyridine ring, which exerts a strong electron-withdrawing effect that activates the ortho and para positions toward electrophilic attack while deactivating the meta positions.

In the context of C-H borylation reactions, the site selectivity is governed by the steric accessibility of different positions on the pyridine ring and the electronic properties of the substrate [13] [24]. For unsubstituted pyridine, iridium-catalyzed C-H borylation typically occurs at the 3-position (meta to nitrogen), as this position represents the optimal balance between electronic activation and steric accessibility.

However, the introduction of substituents can dramatically alter the regioselectivity profile. Electron-withdrawing groups such as trifluoromethyl or cyano groups at the 2-position enhance the reactivity of the 4-position toward C-H borylation, while simultaneously reducing the basicity of the pyridine nitrogen and minimizing catalyst inhibition [14] [24].

The use of directing groups provides an additional layer of regiocontrol, enabling selective functionalization at positions that would otherwise be unreactive [21] [25]. For example, the incorporation of temporarily masked amino groups or other coordinating functionalities can direct metalation or borylation to specific positions on the pyridine ring.

Functionalization of Pyridine Ring

The functionalization of pyridine rings for the introduction of boronic ester groups requires careful orchestration of multiple synthetic transformations to achieve the desired substitution pattern [24] [21]. The electron-deficient nature of the pyridine ring makes it inherently resistant to electrophilic substitution reactions, necessitating the use of nucleophilic substitution or metal-catalyzed cross-coupling methodologies.

Sequential functionalization strategies have proven particularly effective for the synthesis of polysubstituted pyridines bearing boronic ester groups [24]. These approaches typically involve the initial installation of a readily displaceable leaving group, such as a halogen or triflate, followed by metal-catalyzed cross-coupling reactions to introduce the desired functional groups.

The development of C-H activation methodologies has provided new opportunities for the direct functionalization of pyridine rings without the need for pre-installed directing groups [24] [22]. However, the success of these approaches depends heavily on the electronic properties of the pyridine substrate and the specific C-H activation catalyst employed.

Amide Formation Methodologies

The introduction of the isobutyramide functionality represents a critical step in the synthesis of the target compound, requiring careful consideration of both the synthetic route and the reaction conditions employed [26] [27] [28]. The formation of amide bonds is typically achieved through the reaction of carboxylic acid derivatives with amines, with the choice of activation method depending on the specific requirements of the synthetic sequence.

The most straightforward approach involves the reaction of isobutyryl chloride with the appropriate aminopyridine derivative [26]. This methodology benefits from the high reactivity of acid chlorides toward nucleophilic attack by amines, enabling amide formation under mild conditions. The reaction typically proceeds rapidly at room temperature or under mild heating, with the formation of hydrogen chloride as the only byproduct.

Alternative activation methods include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate [28]. These reagents enable the direct coupling of isobutyric acid with aminopyridine derivatives, avoiding the need for acid chloride intermediates.

The choice of solvent and reaction conditions significantly influences the success of amide formation reactions. Polar aprotic solvents such as dimethylformamide or dichloromethane are typically employed, with the addition of a tertiary amine base to neutralize the acid generated during the reaction [26] [28].

Protecting Group Strategies

The complexity of the target molecule necessitates the use of protecting group strategies to ensure chemoselectivity during the multistep synthesis [29] [30] [31]. The presence of multiple reactive functional groups, including the pyridine nitrogen, the boronic ester, and the amide functionality, requires careful orchestration of protection and deprotection sequences.

For the pyridine nitrogen, N-oxide formation represents a commonly employed protecting group strategy that simultaneously reduces the basicity of the nitrogen atom and modifies the electronic properties of the ring [32]. The N-oxide can be readily formed through oxidation with hydrogen peroxide or m-chloroperoxybenzoic acid and subsequently reduced using phosphorus trichloride or other suitable reducing agents.

The boronic ester functionality presents unique challenges in terms of protecting group chemistry due to its sensitivity to both acidic and basic conditions [33] [34]. In cases where protection is required, the boronic ester can be temporarily converted to the corresponding boronic acid through hydrolysis, followed by reformation of the ester after completion of the sensitive transformation.

Amide protecting groups are less commonly required for isobutyramide derivatives, as the amide functionality is generally stable under most reaction conditions [29] [35]. However, in cases where N-alkylation or other side reactions are problematic, temporary protection using groups such as tert-butoxycarbonyl or benzyl can be employed.

Purification and Characterization Protocols

Chromatographic Purification Techniques

The purification of pyridine boronic esters presents unique challenges due to their tendency to exhibit poor chromatographic behavior on standard silica gel supports [36] [37]. The basic nature of the pyridine nitrogen can lead to strong adsorption on silica gel, resulting in poor resolution and low recovery yields. Additionally, the boronic ester functionality can undergo hydrolysis under the acidic conditions commonly employed in chromatographic purification.

Several strategies have been developed to address these challenges. The use of specialized stationary phases, such as 2-ethylpyridine-bonded silica, has shown promise for the separation of pyridine boronic acid derivatives [36]. These phases provide improved selectivity and reduced tailing compared to conventional silica gel supports.

Alternative purification methods include the use of reversed-phase chromatography, which can provide excellent separation of pyridine boronic esters with minimal compound decomposition [36]. The use of buffered mobile phases helps maintain the integrity of the boronic ester functionality while providing adequate separation efficiency.

For compounds that are difficult to purify by conventional chromatographic methods, crystallization approaches often provide a viable alternative. The formation of stable crystalline forms can enable high-purity isolation without the need for extensive chromatographic purification [32] [38].

Crystallization Methods

The crystallization of pyridine derivatives requires careful attention to solvent selection and crystallization conditions to achieve optimal purity and yield [32] [38]. The choice of solvent system significantly influences both the rate of crystallization and the quality of the resulting crystals.

For pyridine boronic esters, polar aprotic solvents such as acetonitrile or dimethylformamide often provide good solubility characteristics, while the addition of non-polar solvents such as diethyl ether or hexane can induce crystallization [32]. The use of slow cooling or solvent evaporation techniques generally produces higher quality crystals compared to rapid crystallization methods.

The incorporation of water molecules into the crystal lattice is common for pyridine derivatives, leading to the formation of hydrated crystal forms [32]. While these hydrates can provide enhanced stability, they can also complicate analytical characterization due to variable water content.

Recrystallization from mixed solvent systems often provides the best balance between solubility and crystal quality. Common solvent combinations include ethanol-water, acetone-water, and dichloromethane-hexane, with the specific ratio optimized for each individual compound [32] [38].

Scale-Up Considerations for Laboratory and Industrial Production

Laboratory Scale Optimization

The transition from laboratory discovery to larger-scale production requires careful consideration of multiple factors including reaction kinetics, heat transfer, mixing efficiency, and safety considerations [3] [39]. For the synthesis of pyridine boronic esters, particular attention must be paid to the stability of the boronic ester functionality under the elevated temperatures and extended reaction times often required for large-scale production.

Laboratory-scale optimization typically begins with reaction calorimetry studies to understand the thermal profile of the reaction and identify potential safety hazards [3]. For palladium-catalyzed borylation reactions, the exothermic nature of the reaction can become problematic at larger scales, requiring careful temperature control and heat removal strategies.

The choice of solvent system becomes particularly important at larger scales, where considerations such as solvent recovery, waste disposal, and environmental impact assume greater significance [39] [40]. The development of processes using environmentally benign solvents such as ethanol or water-based systems has become increasingly important for commercial applications.

Catalyst loading optimization is another critical consideration for scale-up, as the cost of precious metal catalysts can become prohibitive at commercial scales [39] [11]. The development of highly active catalyst systems that operate at low loadings while maintaining high selectivity is essential for economically viable processes.

Industrial Production Considerations

The industrial production of pyridine boronic esters requires consideration of factors beyond simple reaction chemistry, including raw material availability, process safety, environmental impact, and regulatory compliance [3] [39]. The selection of synthetic routes must balance efficiency, cost, and safety considerations while meeting the quality requirements of the final product.

Process intensification techniques, such as continuous flow chemistry and microreactor technology, have shown promise for the production of boronic esters at commercial scales [3]. These approaches offer advantages in terms of heat and mass transfer, reaction control, and safety, while potentially reducing the overall footprint of the manufacturing process.

The development of robust analytical methods for process monitoring and quality control is essential for industrial production [39] [40]. These methods must be capable of detecting and quantifying impurities at levels relevant to the intended application while being suitable for routine use in a production environment.

Waste minimization and environmental impact considerations are increasingly important in industrial process development [39] [40]. The development of catalytic processes that generate minimal waste and utilize renewable feedstocks is becoming a key driver in the selection of synthetic routes for commercial production.

The scale-up of boronic ester synthesis has been successfully demonstrated on multi-kilogram scales, with several pharmaceutical companies reporting the production of diethanolamine boronic esters at scales up to 100 kg [40]. These successes demonstrate the viability of large-scale boronic ester production while highlighting the importance of careful process development and optimization.